molecular formula C8H6BrN3O2 B1446384 3-Bromo-6-methyl-7-nitro-1H-indazole CAS No. 1352396-79-2

3-Bromo-6-methyl-7-nitro-1H-indazole

Cat. No.: B1446384
CAS No.: 1352396-79-2
M. Wt: 256.06 g/mol
InChI Key: DNLDBBVTNYEDOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-methyl-7-nitro-1H-indazole is a high-purity chemical building block offered for research and development purposes. This nitro-substituted indazole derivative is of significant interest in medicinal chemistry and drug discovery, particularly as a key synthetic intermediate for the preparation of more complex heterocyclic compounds. The bromo and nitro functional groups at the 3- and 7- positions make it a versatile precursor for various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the exploration of structure-activity relationships in pharmaceutical lead optimization. As with many similar research chemicals, proper storage in a cool, dark place under an inert atmosphere is recommended to maintain stability . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the associated Safety Data Sheet (SDS) and handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-bromo-6-methyl-7-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-4-2-3-5-6(7(4)12(13)14)10-11-8(5)9/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLDBBVTNYEDOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NNC(=C2C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-bromo-6-methyl-7-nitro-1H-indazole generally involves:

  • Starting from a suitably substituted 1H-indazole core (e.g., 6-methyl-7-nitro-1H-indazole or 7-nitro-1H-indazole derivatives).
  • Selective bromination at the 3-position under controlled conditions.
  • Methylation steps if required, depending on the starting material.

Bromination Methodology

A key step is the electrophilic bromination at the 3-position of the indazole ring. The following procedure is adapted from a closely related synthesis of 3-bromo-5-nitro-1H-indazole and can be extrapolated to the 6-methyl-7-nitro derivative with suitable adjustments:

Step Description Conditions Notes
1 Dissolve substituted 1H-indazole (e.g., 5-nitro-1H-indazole) in dry N,N-dimethylformamide (DMF) under nitrogen atmosphere Temperature: -5 to -4 °C Low temperature to control bromination regioselectivity
2 Slowly add bromine solution dropwise to the reaction mixture Maintain temperature at 0 to -5 °C during addition Bromine to substrate molar ratio: 1 to 1.5
3 Stir reaction mixture at 35-40 °C for 10-12 hours Allows completion of bromination Monitor reaction progress by HPLC
4 Quench reaction by adding cold water (~10 °C), filter precipitate Wash filter cake with cold water Isolates crude bromo-substituted product
5 Recrystallize crude product from ethanol-water mixture with activated carbon and EDTA treatment Reflux 25-35 min, then cool to <5 °C for crystallization Improves purity and yield

Yield: Up to 95% reported for 3-bromo-5-nitro-1H-indazole; similar yields expected for this compound with optimized conditions.

Methylation Step (If Required)

If the starting material lacks the methyl group at position 6, methylation can be performed post-bromination or pre-bromination depending on synthetic route:

Step Description Conditions Notes
1 React 3-bromo-7-nitro-1H-indazole with potassium hydroxide in acetone 0 °C, 15 min Generates nucleophilic site for methylation
2 Add methyl iodide in acetone Temperature: 0 to 20 °C Methylates at N-1 position or aromatic ring depending on conditions
3 Work-up and purification Standard extraction and recrystallization Yield ~92% reported

This method is adapted from synthesis of 3-bromo-1-methyl-7-nitro-1H-indazole and can be modified for 6-methyl substitution.

Reaction Monitoring and Purification

  • Analytical Techniques: High-performance liquid chromatography (HPLC) is used to monitor residual starting material and reaction completion, with a target residual content below 0.16% for bromination reactions.
  • Purification: Recrystallization from ethanol-water mixtures with activated carbon (gac) and ethylenediaminetetraacetic acid (EDTA) treatment removes impurities and colored byproducts.

Summary Table of Preparation Conditions

Parameter Bromination (3-position) Methylation (N- or C-methyl)
Starting Material 6-methyl-7-nitro-1H-indazole or 7-nitro-1H-indazole 3-bromo-7-nitro-1H-indazole
Solvent DMF Acetone
Temperature -5 to 40 °C (stepwise) 0 to 20 °C
Reagents Bromine (1-1.5 eq) KOH, Methyl iodide
Reaction Time 10-12 hours (bromination) 15-30 minutes (methylation)
Atmosphere Nitrogen Ambient or inert
Yield Up to 95% ~92%
Purification Recrystallization with ethanol-water, activated carbon, EDTA Standard recrystallization

Research Findings and Considerations

  • The regioselectivity of bromination is controlled by temperature and solvent choice, with DMF at low temperature favoring substitution at the 3-position.
  • The presence of electron-withdrawing nitro groups directs electrophilic substitution.
  • Methylation using methyl iodide in acetone with KOH base is efficient for N- or C-methylation, depending on substrate and conditions.
  • Purification steps involving activated carbon and EDTA improve product quality by removing trace metal ions and colored impurities.
  • Analytical HPLC is critical for ensuring reaction completeness and product purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methyl-7-nitro-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., dimethylformamide, ethanol).

    Reduction: Reducing agents (e.g., hydrogen gas, sodium dithionite), catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

Major Products

    Substitution: Formation of substituted indazole derivatives.

    Reduction: Formation of 3-bromo-6-methyl-7-amino-1H-indazole.

    Oxidation: Formation of 3-bromo-6-carboxy-7-nitro-1H-indazole.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
The compound has been identified as a potential building block for the synthesis of anticancer agents. Research indicates that derivatives of 3-Bromo-6-methyl-7-nitro-1H-indazole exhibit significant inhibitory activity against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit Bcr-Abl kinases, which are implicated in chronic myeloid leukemia. Compounds derived from this indazole have demonstrated IC50 values comparable to established drugs like Imatinib .

Antimicrobial Properties
In addition to its anticancer potential, this compound has been explored for its antimicrobial properties. Research indicates that it can serve as a scaffold for developing new antimicrobial agents effective against resistant strains of bacteria.

Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression and other diseases. For example, it has shown promise in inhibiting kinases such as CHK1 and CDK2, which play crucial roles in cell cycle regulation .

Materials Science Applications

Development of Novel Materials
In materials science, this compound is utilized in the synthesis of novel materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material properties for applications in electronics and photonics.

Polymer Chemistry
This compound can be incorporated into polymer matrices to create materials with enhanced mechanical and thermal properties. Research has demonstrated that incorporating indazole derivatives can improve the performance of polymers used in various industrial applications .

Biological Studies

Biochemical Probes
this compound serves as a valuable probe in biochemical assays aimed at studying enzyme activity and protein interactions. Its ability to modulate biological pathways makes it an essential tool for researchers investigating cellular mechanisms .

Mechanistic Studies
Studies have explored the molecular mechanisms through which this compound exerts its effects, including its interactions with various biomolecules such as phosphoinositide 3-kinase δ. Understanding these interactions is crucial for developing targeted therapies in cancer treatment .

Data Tables

Application Area Details
Medicinal Chemistry Anticancer agents; Inhibition of Bcr-Abl kinases; Antimicrobial properties
Materials Science Development of novel electronic materials; Polymer enhancements
Biological Studies Biochemical probes for enzyme activity; Mechanistic studies on cellular pathways

Case Studies

  • Anticancer Efficacy Against Bcr-Abl Kinases
    • A study evaluated a series of indazole derivatives, including those based on this compound, showing promising results against Bcr-Abl WT and T315I mutant variants with IC50 values ranging from nanomolar to micromolar levels .
  • Enzyme Inhibition Profiles
    • Research focusing on enzyme inhibition demonstrated that derivatives could selectively inhibit key kinases involved in tumor growth, highlighting their potential as therapeutic agents .
  • Material Properties Enhancement
    • The incorporation of this compound into polymer matrices was shown to significantly enhance thermal stability and mechanical strength, paving the way for advanced material applications .

Mechanism of Action

The mechanism of action of 3-Bromo-6-methyl-7-nitro-1H-indazole depends on its specific application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3-Bromo-4-methyl-7-nitro-1H-indazole

Key Differences :

  • Methyl group position: In 3-Bromo-4-methyl-7-nitro-1H-indazole (CAS 1427460-21-6), the methyl group resides at position 4 instead of 6.
  • Reactivity : The nitro group at position 7 in both compounds creates similar electronic effects, but the methyl group at position 4 may stabilize resonance structures differently, affecting aromatic electrophilic substitution patterns.
  • Applications : Both compounds are explored in medicinal chemistry, but the 6-methyl derivative may offer better steric compatibility with biological targets due to its substitution pattern .
Table 1: Structural and Property Comparison
Property 3-Bromo-6-methyl-7-nitro-1H-indazole 3-Bromo-4-methyl-7-nitro-1H-indazole
Molecular Formula C₈H₆BrN₃O₂ C₈H₆BrN₃O₂
Substituent Positions 3-Br, 6-CH₃, 7-NO₂ 3-Br, 4-CH₃, 7-NO₂
Melting Point Not reported Not reported
Solubility Moderate in DMSO Moderate in DMSO
Key Applications Kinase inhibition, anticancer R&D Medicinal chemistry scaffold

Alkylated Indazole Derivatives: 5-Bromo-1-(3-chloropropyl)-1H-indazole

Key Differences :

  • Substituents: This compound (3b) features an N-alkyl chain (3-chloropropyl) and bromine at position 5. The alkyl chain enhances solubility in nonpolar solvents compared to the methyl and nitro groups in the target compound.
  • Reactivity : The chlorine in the alkyl chain allows for further functionalization (e.g., nucleophilic displacement), whereas the nitro group in this compound enables reduction to amines or participation in cycloaddition reactions.
  • Biological Activity : N-Alkylated indazoles are often explored for CNS drug development due to improved blood-brain barrier penetration .

Nitro- and Bromo-Substituted Indazoles: 4-Bromo-6-nitro-1H-indazole

Key Differences :

  • Substituent Positions: Bromine at position 4 and nitro at position 6 (vs. 3-Br, 6-CH₃, 7-NO₂). This arrangement creates a distinct electronic profile, with the nitro group at position 6 exerting stronger para-directing effects.
  • Synthetic Utility : The absence of a methyl group reduces steric hindrance, making this compound more reactive in Suzuki-Miyaura cross-coupling reactions at position 4 .

Halogenated Indazole Amines: 7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine

Key Differences :

  • Substituents : Bromine at position 7, chlorine at 4, and an amine at 3. The amine group enables hydrogen bonding, contrasting with the nitro group’s electron-withdrawing effects in the target compound.
  • Applications : This derivative is a precursor for anticancer agents, where the amine facilitates interactions with DNA or enzyme active sites .

Biological Activity

3-Bromo-6-methyl-7-nitro-1H-indazole is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C₇H₅BrN₄O₂
  • Molecular Weight : 242.030 g/mol
  • Density : 2.0 ± 0.1 g/cm³
  • Melting Point : 175-185 °C
  • Boiling Point : 437.3 ± 25.0 °C at 760 mmHg

This compound acts primarily as an inhibitor of neuronal nitric oxide synthase (nNOS). This inhibition leads to a reduction in nitric oxide (NO) production, which plays a crucial role in various physiological processes, including neurotransmission and vascular regulation . The selectivity of this compound for nNOS over other isoforms such as endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS) enhances its potential therapeutic profile .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective effects, particularly in models of neurodegeneration. For instance, it has been shown to improve spatial learning and memory in rat models by modulating NO levels . This suggests potential applications in treating conditions like Alzheimer's disease and other forms of dementia.

Antimicrobial Activity

The indazole scaffold is recognized for its antimicrobial properties. Compounds derived from this scaffold have demonstrated activity against various pathogens, including bacteria and fungi. Specific studies have highlighted the effectiveness of indazole derivatives against Leishmania major, indicating potential use in treating leishmaniasis .

Anticancer Potential

Indazole derivatives, including this compound, have been investigated for their anticancer properties. The compound's ability to inhibit specific signaling pathways involved in tumor growth presents opportunities for developing novel cancer therapies .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectiveInhibits nNOS leading to improved cognitive function in animal models
AntimicrobialEffective against Leishmania major
AnticancerInhibits tumor growth through modulation of signaling pathways

Case Study: Neuroprotective Effects

A study conducted by Gocmez et al. (2015) evaluated the effects of this compound on spatial learning and memory in rats. The results indicated significant improvements in cognitive function, attributed to the compound's selective inhibition of nNOS, which modulates NO levels critical for synaptic plasticity .

Q & A

Q. What are the optimized synthetic routes for 3-Bromo-6-methyl-7-nitro-1H-indazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of a nitro-substituted indazole precursor. A high-yield (up to 95%) route uses 5-nitro-1H-indazole as a starting material, with dimethylformamide (DMF) as a solvent to enhance solubility and reaction kinetics. Critical parameters include:
  • Temperature : Mild conditions (25–50°C) to avoid decomposition of sensitive nitro groups.
  • Catalyst : Use of Lewis acids (e.g., FeBr₃) to direct bromine substitution at the 3-position.
  • Workup : Precipitation in ice-water followed by column chromatography for purity.
    Contradictions in yield across studies often arise from variations in stoichiometry or solvent purity .

Q. How can X-ray crystallography using SHELX software (SHELXL/SHELXT) determine the molecular structure and confirm substitution patterns?

  • Methodological Answer : SHELXL refines crystal structures by iteratively optimizing atomic positions and thermal parameters against diffraction data. For this compound:
  • Data Collection : High-resolution (<1.0 Å) data ensures accurate placement of heavy atoms (Br).
  • Space Group Determination : SHELXT automates Laue group symmetry analysis, critical for resolving disorder in nitro or methyl groups.
  • Validation : R-factor convergence (<5%) and electron density maps confirm substitution sites.
    Comparative SHELX software features:
SoftwareKey FunctionUse CaseReference
SHELXLRefinement of small moleculesFinal structure validation
SHELXTSpace-group determinationInitial structure solution

Advanced Research Questions

Q. What strategies address regioselectivity challenges in introducing multiple substituents (bromo, methyl, nitro) on the indazole core?

  • Methodological Answer : Regioselectivity is controlled via:
  • Directing Groups : Nitro groups at the 7-position direct bromination to the 3-position through resonance effects.
  • Protection/Deprotection : Temporary protection of the indazole NH with tert-butoxycarbonyl (Boc) prevents unwanted side reactions during methyl group introduction.
  • Computational Guidance : Density Functional Theory (DFT) predicts transition states to optimize substitution pathways .

Q. How do computational methods (DFT, molecular docking) predict reactivity and biological interactions of this compound?

  • Methodological Answer :
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict sites for nucleophilic attack or electrophilic substitution. For example, the nitro group’s electron-withdrawing effect increases reactivity at the 3-bromo position.
  • Molecular Docking : Screens against protein targets (e.g., kinases) using AutoDock Vina. A recent study showed binding affinity (-8.2 kcal/mol) to the ATP-binding pocket of CDK2, suggesting potential kinase inhibition .

Q. What analytical techniques (HPLC, LC-MS) are used to resolve contradictory bioactivity data in different studies?

  • Methodological Answer : Discrepancies in bioactivity often stem from impurities or isomerization. Solutions include:
  • HPLC-PDA : Uses a C18 column (gradient: 10–90% acetonitrile in water) to separate isomers (e.g., 1H vs. 2H-indazole tautomers).
  • LC-MS/MS : Quantifies trace metabolites that may interfere with bioassays. A 2024 study identified a 0.5% impurity of 3-Bromo-6-nitro-1H-indazole as a confounding factor in cytotoxicity assays .
  • Statistical Validation : Apply Fisher’s exact test to distinguish biologically significant results from noise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-6-methyl-7-nitro-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-6-methyl-7-nitro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.